molecular formula C22H28N2O3S B289429 Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy

Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy

Cat. No. B289429
M. Wt: 400.5 g/mol
InChI Key: SYEIERVPFCPBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and a pyrrolidine ring.

Mechanism of Action

The mechanism of action of Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins, such as DNA gyrase and topoisomerase II, which are essential for the growth and survival of bacteria and cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has been found to have minimal toxicity in animal studies. It has been shown to be rapidly metabolized and eliminated from the body, indicating its safety for use in humans. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It has also been found to have potent antibacterial, antifungal, and antiviral properties, making it a useful tool for studying the mechanisms of these microorganisms. However, its use in lab experiments is limited by its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy]. One potential direction is the development of new drugs based on this compound for the treatment of bacterial, fungal, and viral infections. Another potential direction is the development of new materials, such as sensors and catalysts, based on the unique properties of this compound. Further studies are also needed to determine its long-term effects on human health and its potential use in the treatment of cancer.

Synthesis Methods

The synthesis of Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] involves the reaction of furan-2-carboxylic acid with tert-butyl isocyanide and pyrrolidine in the presence of a catalyst. The reaction takes place under mild conditions and results in a high yield of the desired product. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

Furan-2-carboxylic acid [6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahy] has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the development of new materials, such as sensors and catalysts.

properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-22(2,3)14-8-9-15-17(13-14)28-20(23-19(25)16-7-6-12-27-16)18(15)21(26)24-10-4-5-11-24/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,23,25)

InChI Key

SYEIERVPFCPBDN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N3CCCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

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